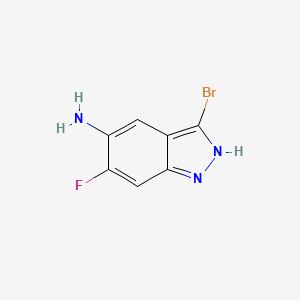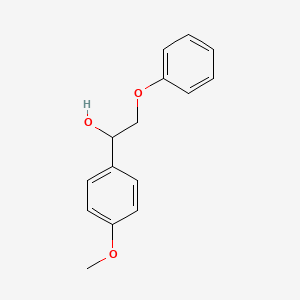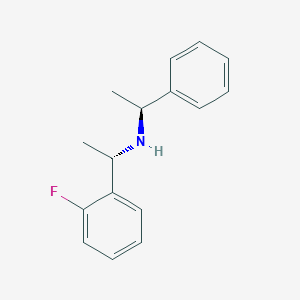
(S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and (S)-1-phenylethylamine.
Reductive Amination: The key step involves the reductive amination of 2-fluorobenzaldehyde with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral amines with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the chiral centers contribute to its stereospecific effects. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to therapeutic or biological outcomes.
Comparación Con Compuestos Similares
®-1-(2-Fluorophenyl)-N-(®-1-phenylethyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2-Fluorophenyl)-N-phenylethylamine: Lacks the chiral centers present in the original compound.
1-(2-Chlorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: (S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Propiedades
Fórmula molecular |
C16H18FN |
|---|---|
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine |
InChI |
InChI=1S/C16H18FN/c1-12(14-8-4-3-5-9-14)18-13(2)15-10-6-7-11-16(15)17/h3-13,18H,1-2H3/t12-,13-/m0/s1 |
Clave InChI |
ZZXAHUZHXSXCSK-STQMWFEESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2F |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


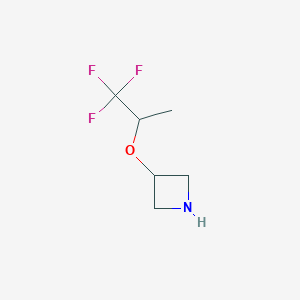

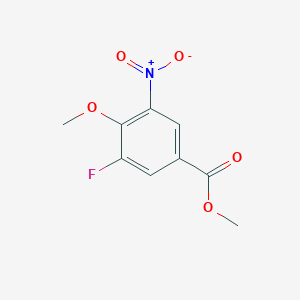
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)

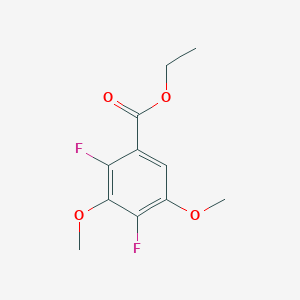
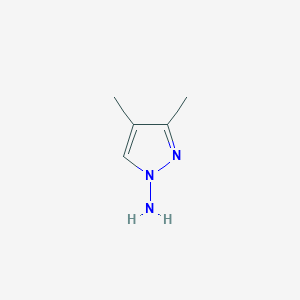
![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
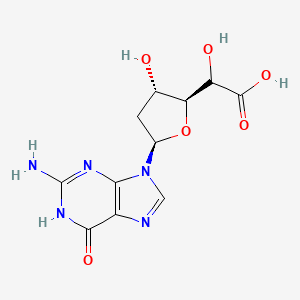
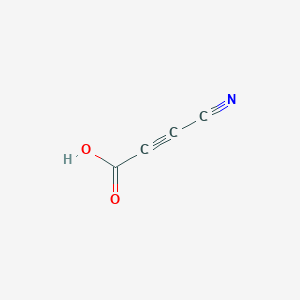
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)

